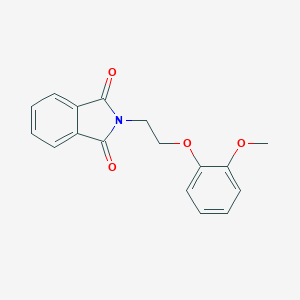

2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(2-methoxyphenoxy)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-14-8-4-5-9-15(14)22-11-10-18-16(19)12-6-2-3-7-13(12)17(18)20/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBSZMMWHCAUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601200534 | |

| Record name | 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26646-63-9 | |

| Record name | 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26646-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

An In-Depth Technical Guide to 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione (CAS No. 26646-63-9)

Foreword: Beyond the Intermediate – Strategic Insights into a Key Pharmaceutical Building Block

In the landscape of pharmaceutical synthesis, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, are of profound importance. They are the linchpins of complex synthetic routes, and their purity, reactivity, and accessibility dictate the viability of manufacturing life-saving drugs. This compound, identified by its CAS number 26646-63-9, is one such pivotal molecule.

This guide moves beyond a simple recitation of properties. As a senior application scientist, my objective is to provide a deeper understanding of why this compound is significant, how its structure is ideally suited for its primary role, and what future research avenues its core scaffold suggests. We will explore not just the protocols but the causality behind them, offering insights that are both technically accurate and grounded in practical application. This document is designed for the discerning researcher and drug development professional who requires a comprehensive understanding of this critical chemical entity.

Core Identity and Physicochemical Profile

This compound, also widely known by its synonym N-[2-(o-Methoxyphenoxy)ethyl]phthalimide, is a stable, solid organic compound.[1][2] Its primary and most well-documented application is as a key raw material in the synthesis of Carvedilol.[1][3][4][5] Carvedilol is a nonselective β-adrenergic blocker with α1-blocking activity, widely prescribed for the management of hypertension and congestive heart failure.[3][5][6][7]

The strategic importance of this intermediate lies in its structure: it contains the core 2-(2-methoxyphenoxy)ethyl amine fragment of Carvedilol, but with the primary amine functionality masked by a phthalimide group. This phthalimide serves as an excellent protecting group, preventing unwanted side reactions of the highly reactive amine during the early stages of the Carvedilol synthesis.

Below is a summary of its key physicochemical properties:

| Property | Value | Reference(s) |

| CAS Number | 26646-63-9 | [1][4][8][9] |

| Molecular Formula | C₁₇H₁₅NO₄ | [1][4][8][9] |

| Molecular Weight | 297.31 g/mol | [1][4][5] |

| IUPAC Name | 2-[2-(2-methoxyphenoxy)ethyl]isoindole-1,3-dione | [4] |

| Synonyms | N-[2-(o-Methoxyphenoxy)ethyl]phthalimide | [4][5] |

| Appearance | White to off-white solid powder | [2][10] |

| Melting Point | 102-108 °C | [1] |

| Boiling Point | 449.5 ± 25.0 °C (Predicted) | [1] |

| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | Typically ≥95-98% for pharmaceutical use | [1][11] |

Synthesis and Manufacturing Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and logical synthetic route begins with readily available starting materials, guaiacol (2-methoxyphenol) and 2-chloroethanol, and proceeds through a nucleophilic substitution followed by a Gabriel synthesis.

The causality behind this approach is rooted in efficiency and control. The Gabriel synthesis is a classic and highly reliable method for forming primary amines from alkyl halides. The use of potassium phthalimide provides a protected amine precursor, avoiding the over-alkylation issues that can plague methods using ammonia.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is a synthesized representation based on established chemical principles and patent literature.[12]

Part A: Synthesis of 2-(2-Methoxyphenoxy)ethanol

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add guaiacol and a suitable solvent (e.g., ethanol).

-

Base Addition: Slowly add a stoichiometric equivalent of a strong base, such as sodium hydroxide (NaOH), to deprotonate the phenolic hydroxyl group, forming the sodium phenoxide.

-

Nucleophilic Substitution: Add 2-chloroethanol to the reaction mixture. Heat the mixture to reflux for several hours. The phenoxide acts as a nucleophile, displacing the chloride ion from 2-chloroethanol in a Williamson ether synthesis.

-

Workup: After cooling, neutralize the mixture and perform an extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield crude 2-(2-methoxyphenoxy)ethanol.

Part B: Synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene

-

Chlorination: Dissolve the crude product from Part A in a suitable solvent (e.g., dichloromethane). Cool the solution in an ice bath.

-

Reagent Addition: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the solution. This reaction converts the primary alcohol into an alkyl chloride.

-

Reaction Monitoring: Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).

-

Isolation: Carefully quench the reaction and wash the organic layer to remove excess reagents. Dry and concentrate the solvent to obtain 1-(2-chloroethoxy)-2-methoxybenzene.

Part C: Gabriel Synthesis of the Final Product

-

Reaction Setup: In a flask, dissolve 1-(2-chloroethoxy)-2-methoxybenzene and a stoichiometric equivalent of potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF).

-

Nucleophilic Attack: Heat the mixture, typically to around 80-100 °C. The phthalimide anion acts as a nucleophile, displacing the chloride ion.

-

Precipitation and Filtration: Upon completion of the reaction (monitored by TLC), cool the mixture. Often, the product can be precipitated by adding water.

-

Purification: Collect the solid product by filtration, wash it thoroughly with water and then a cold solvent like ethanol to remove impurities. Recrystallization from a suitable solvent system (e.g., ethanol/chloroform) can be performed to achieve high purity.[13]

The Critical Role in Carvedilol Synthesis

The primary value of this compound is its function as a stable, protected precursor to 2-(2-methoxyphenoxy)ethylamine. The subsequent step in the Carvedilol synthesis involves the removal of the phthalimide protecting group.

Deprotection and Amine Formation

The standard method for cleaving the phthalimide group is through hydrazinolysis.

-

Hydrazinolysis: The intermediate is refluxed with hydrazine hydrate in a solvent like ethanol.

-

Mechanism: Hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable five-membered ring phthalhydrazide byproduct and liberating the desired primary amine, 2-(2-methoxyphenoxy)ethylamine.

-

Isolation: The phthalhydrazide precipitates out of the solution and can be removed by filtration. The filtrate containing the desired amine is then typically carried forward to the next step without extensive purification.

This liberated amine is the key nucleophile that reacts with the epoxide precursor of Carvedilol (e.g., 4-(2,3-epoxypropoxy)carbazole) to form the final drug substance.

Caption: Reaction pathway from the intermediate to the final Carvedilol API.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this intermediate is paramount for the quality of the final API. A multi-technique approach is required for full characterization.

Standard Analytical Protocols

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine purity and quantify impurities.

-

Methodology: A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water. Detection is performed using a UV detector, likely around 220-290 nm where the aromatic and phthalimide chromophores absorb.

-

Validation: The method must be validated for linearity, accuracy, precision, and specificity. A reference standard of this compound is required for quantification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Unambiguous structural confirmation.

-

¹H NMR (in CDCl₃, 300 MHz): Expected signals would include aromatic protons from the phthalimide and methoxyphenoxy groups (approx. δ 6.8-7.9 ppm), a singlet for the methoxy group protons (approx. δ 3.8 ppm), and two triplets for the ethyl linker protons (approx. δ 4.0-4.5 ppm).

-

¹³C NMR (in CDCl₃, 75 MHz): Expected signals would include carbonyl carbons (approx. δ 168 ppm), multiple aromatic carbons (approx. δ 110-150 ppm), the methoxy carbon (approx. δ 56 ppm), and the aliphatic carbons of the ethyl linker.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight.

-

Methodology: Using electrospray ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 298.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[14]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To confirm the presence of key functional groups.

-

Expected Peaks: Strong carbonyl (C=O) stretching bands for the imide group (approx. 1700-1770 cm⁻¹), C-O-C stretching for the ether linkage (approx. 1050-1250 cm⁻¹), and C-H stretching for aromatic and aliphatic groups.[14]

-

Broader Potential in Medicinal Chemistry

While its role in Carvedilol synthesis is its primary industrial application, the isoindoline-1,3-dione (phthalimide) scaffold is a "privileged structure" in medicinal chemistry.[4][15] This core is found in drugs with a wide range of activities, including immunomodulatory (thalidomide, lenalidomide), anti-inflammatory (apremilast), and even pesticidal (phosmet) properties.[15][16]

Derivatives of isoindoline-1,3-dione have been investigated for numerous therapeutic applications, including:

-

Antimicrobial treatments [4]

The structure of this compound presents several opportunities for modification to create novel drug candidates. The methoxyphenoxy ring can be substituted, the ethyl linker can be altered, and the phthalimide ring itself can be modified.

Caption: Potential derivatization pathways for drug discovery applications.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[23]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[22] Avoid contact with skin and eyes.[22][23]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[24]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[22]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[22]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[22]

-

Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[22]

-

Conclusion

This compound (CAS 26646-63-9) is far more than a simple intermediate. It is a strategically designed molecule that leverages the robust and reliable Gabriel synthesis to provide a key building block for the multi-billion dollar cardiovascular drug, Carvedilol. Its physicochemical properties make it a stable, easy-to-handle solid, while its chemical structure provides the necessary functionality in a protected form, ensuring high fidelity in a complex synthetic pathway.

For the drug development professional, understanding this molecule provides a case study in efficient process chemistry. For the medicinal chemist, its privileged isoindoline-1,3-dione core serves as a potential starting point for the exploration of new therapeutic agents. A thorough grasp of its synthesis, characterization, and application is therefore essential for scientists working in both pharmaceutical manufacturing and discovery.

References

- 1. innospk.com [innospk.com]

- 2. 2-[2-(2-Methoxyphenoxy)Ethyl]-1H-Isoindole-1,3(2H)-Dione Powder at Best Price in Guntur [exportersindia.com]

- 3. 2-(2-Methoxy Phenoxy) Ethyl Phthalimide | Vihita Drugs & Intermediates [vihitadrugs.com]

- 4. apicule.com [apicule.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. clearsynth.com [clearsynth.com]

- 7. 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1 3-dione at Best Price, 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1 3-dione Manufacturer in Gujarat [komal-industries.com]

- 8. 2-[2-(2-METHOXY-PHENOXY)-ETHYL]-ISOINDOLE-1,3-DIONE | 26646-63-9 [chemicalbook.com]

- 9. 2-[2-(2-METHOXY-PHENOXY)-ETHYL]-ISOINDOLE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]

- 10. 2-[2-(2-Methoxyphenoxy)Ethyl]-1H-Isoindole-1 Manufacturers and Suppliers from Guntur [kevyslabs.com]

- 11. aksci.com [aksci.com]

- 12. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

- 13. 2-{2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl}isoindole-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 16. data.epo.org [data.epo.org]

- 17. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemicalbook.com [chemicalbook.com]

- 23. synquestlabs.com [synquestlabs.com]

- 24. lead-sciences.com [lead-sciences.com]

An In-depth Technical Guide to the Synthesis of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Introduction

In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) is a meticulously designed process, often relying on the efficient production of key intermediates. One such pivotal molecule is 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione, a compound of significant interest due to its role as a precursor in the synthesis of Carvedilol.[1][2][3] Carvedilol is a nonselective β-adrenergic blocker with α1-blocking activity, widely prescribed for the management of hypertension and congestive heart failure.[1][2][3] The purity and yield of this intermediate, bearing the CAS number 26646-63-9, are critical factors that directly impact the quality and cost-effectiveness of the final drug product.[1]

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these routes, offer detailed experimental protocols, and present the information in a clear, accessible format to facilitate both understanding and practical application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C17H15NO4 | [1][4] |

| Molecular Weight | 297.31 g/mol | [2][4] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 102-110 °C | [1][2] |

| Boiling Point | 449.5±25.0 °C (Predicted) | [1] |

| Density | 1.278±0.06 g/cm³ | [1] |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | [2] |

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound primarily revolves around the formation of a carbon-nitrogen bond between the phthalimide moiety and the 2-(2-methoxyphenoxy)ethyl group. The two most prevalent and scientifically robust methods to achieve this are the Gabriel Synthesis and the Mitsunobu Reaction.

-

The Gabriel Synthesis: This classical method offers a reliable route to primary amines and their N-alkylated derivatives.[5][6] It involves the N-alkylation of a phthalimide salt with an alkyl halide.[5][6] The key advantage of this pathway is the prevention of over-alkylation, a common side reaction when using ammonia for amination.[5][6]

-

The Mitsunobu Reaction: This versatile reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including the phthalimide group, through a redox process.[7][8] It typically employs a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD).[7][8] A significant feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is a powerful tool in stereoselective synthesis.[7][8]

The choice between these pathways often depends on the availability and stability of the starting materials, desired yield, and the scale of the synthesis.

Pathway I: The Gabriel Synthesis Approach

The Gabriel synthesis is a cornerstone of amine synthesis and provides a direct and efficient route to the target molecule. This pathway involves the reaction of potassium phthalimide with a suitable 2-(2-methoxyphenoxy)ethyl halide.

Principle and Rationale

The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[6] Treatment with a base, such as potassium hydroxide, readily deprotonates the nitrogen, forming the nucleophilic phthalimide anion.[6][9] This anion then acts as a nucleophile in a substitution reaction (SN2) with a primary alkyl halide, displacing the halide and forming the N-alkylated phthalimide.[6][10]

Synthesis of the Key Precursor: 2-(2-Methoxyphenoxy)ethyl Halide

A common precursor for the Gabriel synthesis is 2-(2-ethoxyphenoxy)ethyl bromide, and a similar procedure can be applied for the methoxy analogue. The synthesis starts from o-ethoxyphenol (or guaiacol for the methoxy version) and 1,2-dibromoethane in the presence of a base and a phase-transfer catalyst.[11][12][13]

Experimental Protocol: Synthesis of 2-(2-Methoxyphenoxy)ethyl Bromide (Illustrative)

-

Dissolve o-methoxyphenol (guaiacol) in an excess of 1,2-dibromoethane.

-

Add a phase-transfer catalyst, such as tetrabutylammonium bromide.

-

Heat the mixture to approximately 75°C.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 10%) dropwise over several hours, maintaining the pH of the reaction mixture between 9 and 10.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with saturated sodium chloride solution and then with water.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol to yield 2-(2-methoxyphenoxy)ethyl bromide.[11][12]

Detailed Protocol for this compound via Gabriel Synthesis

-

To a solution of potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF), add 2-(2-methoxyphenoxy)ethyl bromide.[14][15]

-

Heat the reaction mixture to an elevated temperature (e.g., 90°C) and stir for several hours until the reaction is complete, as monitored by TLC.[15]

-

Cool the reaction mixture to room temperature and pour it into water to precipitate the crude product.

-

Filter the precipitate, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

// Nodes phthalimide [label="Potassium\nPhthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; alkyl_halide [label="2-(2-Methoxyphenoxy)ethyl\nBromide", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="DMF", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat (e.g., 90°C)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges phthalimide -> product [label="SN2 Reaction"]; alkyl_halide -> product; solvent -> product [style=dashed, arrowhead=none]; heat -> product [style=dashed, arrowhead=none]; } } Caption: Gabriel synthesis pathway for the target molecule.

Pathway II: The Mitsunobu Reaction Approach

The Mitsunobu reaction offers an alternative and powerful method for the synthesis of this compound, starting from 2-(2-methoxyphenoxy)ethanol.

Principle and Rationale

The Mitsunobu reaction is a redox-neutral process that activates an alcohol for nucleophilic substitution.[7][8] Triphenylphosphine (TPP) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the key reagents.[8][16] TPP acts as the reducing agent and oxygen acceptor, while DEAD is the oxidizing agent and hydrogen acceptor.[17] The reaction proceeds through the formation of a phosphonium intermediate, which activates the alcohol's hydroxyl group, making it a good leaving group.[7] A suitable nucleophile, in this case, phthalimide, can then displace the activated hydroxyl group.[7][16]

Detailed Protocol for this compound via Mitsunobu Reaction

-

Dissolve 2-(2-methoxyphenoxy)ethanol, phthalimide, and triphenylphosphine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[16]

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of DIAD or DEAD in the same solvent dropwise to the cooled reaction mixture.[16]

-

Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC indicates the consumption of the starting alcohol.[16]

-

The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[16]

-

Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter to remove the triphenylphosphine oxide precipitate.

-

Wash the filtrate successively with water, aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.

// Nodes alcohol [label="2-(2-Methoxyphenoxy)ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; phthalimide [label="Phthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="TPP, DIAD/DEAD", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="Anhydrous THF", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges alcohol -> product [label="Nucleophilic\nSubstitution"]; phthalimide -> product; reagents -> product [style=dashed, arrowhead=none]; solvent -> product [style=dashed, arrowhead=none]; } Caption: Mitsunobu reaction pathway for the target molecule.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product requires purification to meet the stringent standards for pharmaceutical intermediates.

-

Purification: Recrystallization is the most common method for purifying the solid product. A mixed solvent system, such as ethanol-water, is often effective. For the Mitsunobu reaction, which can have more byproducts, column chromatography on silica gel may be necessary.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range, consistent with the literature values (102-110 °C), indicates high purity.[1][2]

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

-

FT-IR: To identify the characteristic functional groups, particularly the imide carbonyl stretches.

-

-

Chromatography:

-

TLC: For routine monitoring of reaction progress and purity.

-

HPLC: For quantitative assessment of purity.

-

-

Conclusion

The synthesis of this compound is a critical step in the production of the widely used antihypertensive drug, Carvedilol. This guide has detailed the two primary and most effective synthetic routes: the Gabriel synthesis and the Mitsunobu reaction. The Gabriel synthesis offers a straightforward approach using an alkyl halide, while the Mitsunobu reaction provides a versatile alternative starting from the corresponding alcohol. The choice of method will depend on factors such as starting material availability, cost, and desired scale. For both pathways, careful control of reaction conditions and rigorous purification are paramount to achieving the high purity required for pharmaceutical intermediates. The protocols and mechanistic insights provided herein serve as a valuable resource for chemists and researchers in the field of drug development and manufacturing.

References

- 1. innospk.com [innospk.com]

- 2. 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1 3-dione at Best Price, 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1 3-dione Manufacturer in Gujarat [komal-industries.com]

- 3. 2-[2-(2-METHOXY-PHENOXY)-ETHYL]-ISOINDOLE-1,3-DIONE | 26646-63-9 [chemicalbook.com]

- 4. 2-[2-(2-METHOXY-PHENOXY)-ETHYL]-ISOINDOLE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]

- 13. CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether - Google Patents [patents.google.com]

- 14. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 15. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. tcichemicals.com [tcichemicals.com]

"2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione" chemical precursors

An In-Depth Technical Guide to the Chemical Precursors of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione

Introduction

In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) is a meticulously designed process, heavily reliant on the quality and accessibility of key chemical intermediates. One such pivotal intermediate is This compound (CAS No: 26646-63-9).[1][2][3] Also known by its synonym N-[2-(o-Methoxyphenoxy)ethyl]phthalimide, this compound is an essential building block in the synthesis of Carvedilol.[2][4][5][6][7][8] Carvedilol is a nonselective β-adrenergic blocker with α1-blocking activity, widely prescribed as an antihypertensive agent for the management of congestive heart failure.[1][4][5]

This technical guide provides a comprehensive analysis of the core chemical precursors and synthetic strategies employed to produce this compound. We will dissect the molecule's structure to understand its synthetic logic, detail the primary manufacturing routes, and provide step-by-step protocols grounded in established chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this critical pharmaceutical intermediate.

Part 1: Retrosynthetic Analysis and Core Precursors

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two logical and industrially relevant synthetic strategies. The molecule can be conceptually cleaved at the nitrogen-carbon bonds of the phthalimide group.

Caption: Retrosynthetic disconnection of the target molecule.

This analysis points to two main synthetic routes:

-

Route A: The Gabriel Synthesis Pathway. This involves the N-alkylation of a phthalimide salt with an electrophilic ethyl-based sidechain.

-

Route B: The Amine Condensation Pathway. This involves the condensation of phthalic anhydride with a primary amine precursor.

The selection between these routes depends on factors such as precursor availability, cost, reaction efficiency, and safety considerations.

Part 2: Synthetic Route A - The Gabriel Synthesis Pathway

The Gabriel synthesis is a classic and robust method for forming primary amines and, in this case, N-substituted phthalimides, by avoiding the over-alkylation common in direct amination reactions.[9][10] The strategy involves the reaction of a phthalimide nucleophile with a suitable alkyl halide.

Principle and Causality

The core of this pathway is a standard SN2 reaction.[10][11] Phthalimide's nitrogen proton is rendered acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base via resonance.[10] Deprotonation creates the potent phthalimide anion, an excellent nucleophile that attacks the primary alkyl halide, forming the desired C-N bond with high fidelity.

Precursor I: The Phthalimide Nucleophile (Potassium Phthalimide)

While phthalimide can be deprotonated in situ, the pre-formed salt, Potassium Phthalimide , is commercially available and commonly used for convenience and to ensure anhydrous conditions.

Protocol 1: Preparation of Potassium Phthalimide (if not purchased)

-

To a stirred solution of Phthalimide (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF), add Potassium Hydroxide (1.0 eq) or Potassium Hydride (1.0 eq) portion-wise at room temperature.

-

Stir the mixture for 1-2 hours until a clear solution or a uniform suspension of the potassium salt is formed.

-

The resulting potassium phthalimide solution/suspension can be used directly in the subsequent alkylation step.

Precursor II: The Alkylating Agent (1-(2-Chloroethoxy)-2-methoxybenzene)

The required sidechain is prepared via a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.

Protocol 2: Synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene

-

In a reaction vessel, dissolve Guaiacol (2-methoxyphenol) (1.0 eq) in a suitable solvent like acetone or acetonitrile.

-

Add a base, such as anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq), to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide in situ.

-

To this stirred suspension, add 1-Bromo-2-chloroethane (1.2-1.5 eq). The use of this specific dihalide is strategic; the bromine is a better leaving group than chlorine, ensuring selective reaction at the bromo-substituted carbon.

-

Heat the reaction mixture to reflux and maintain for several hours until TLC or GC analysis indicates the consumption of guaiacol.

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation, to yield pure 1-(2-chloroethoxy)-2-methoxybenzene.

The Coupling Reaction: Formation of the Target Molecule

Protocol 3: N-Alkylation of Potassium Phthalimide

-

Charge a reaction vessel with Potassium Phthalimide (1.0 eq) and a polar aprotic solvent such as DMF.[11]

-

Add 1-(2-Chloroethoxy)-2-methoxybenzene (1.0-1.1 eq) to the mixture.

-

Heat the reaction mixture to a temperature typically between 80-120°C. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture and quench by pouring it into cold water.

-

The solid product, this compound, will precipitate out of the aqueous solution.

-

Collect the precipitate by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Caption: Workflow for Route A (Gabriel Synthesis).

Part 3: Synthetic Route B - The Amine Condensation Pathway

This route involves the direct reaction between an amine and an anhydride to form the corresponding imide. This is a straightforward condensation reaction where a molecule of water is eliminated.

Principle and Causality

The reaction proceeds via a two-step mechanism. First, the nucleophilic amine attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate.[12][13] Second, upon heating, this intermediate undergoes intramolecular cyclization and dehydration to form the stable five-membered phthalimide ring.

Precursor I: Phthalic Anhydride

Phthalic Anhydride is a high-volume industrial chemical, making it an inexpensive and readily available precursor.

Precursor II: The Primary Amine (2-(2-Methoxyphenoxy)ethanamine)

This precursor is a key intermediate in its own right. Its synthesis is a critical step. Interestingly, a common method to produce this amine is by the hydrolysis of the target molecule itself, highlighting the use of the phthalimide group as a robust protecting group for a primary amine.

Protocol 4: Synthesis of 2-(2-Methoxyphenoxy)ethanamine (via Hydrolysis)

-

The starting material for this protocol is the target molecule, this compound, produced via Route A.

-

Suspend the phthalimide derivative (1.0 eq) in a solvent like ethanol or methanol.

-

Add Hydrazine Hydrate (1.1-1.5 eq). This method is known as the Ing-Manske procedure and is preferred over strong acid or base hydrolysis as it proceeds under milder, neutral conditions.[11][14]

-

Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

After cooling, the precipitate is filtered off.

-

The filtrate, containing the desired primary amine, is then concentrated. The crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride), crystallizing it, and then liberating the free base.

The Condensation Reaction: Formation of the Target Molecule

Protocol 5: Imide Formation from Amine and Anhydride

-

In a reaction vessel, combine Phthalic Anhydride (1.0 eq) and 2-(2-Methoxyphenoxy)ethanamine (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

-

Fit the vessel with a Dean-Stark apparatus to facilitate the removal of water formed during the reaction.

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected.

-

Once the theoretical amount of water has been removed, the reaction is complete.

-

Cool the reaction mixture. The product may crystallize out upon cooling or can be obtained by removing the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Caption: Workflow for Route B (Amine Condensation).

Part 4: Data Summary and Route Comparison

Table 1: Core Precursor Data

| Precursor Name | CAS Number | Molecular Formula | Role |

| Guaiacol (2-Methoxyphenol) | 90-05-1 | C₇H₈O₂ | Source of methoxyphenoxy group |

| 1-Bromo-2-chloroethane | 107-04-0 | C₂H₄BrCl | Ethyl linker and electrophile |

| Phthalimide | 85-41-6 | C₈H₅NO₂ | Source of phthalimide nitrogen |

| Potassium Phthalimide | 1074-82-4 | C₈H₄KNO₂ | Nucleophile in Gabriel Synthesis |

| Phthalic Anhydride | 85-44-9 | C₈H₄O₃ | Electrophile in Condensation |

| 2-(2-Methoxyphenoxy)ethanamine | 26646-61-7 | C₉H₁₃NO₂ | Nucleophile in Condensation |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | Reagent for amine deprotection |

Table 2: Comparison of Synthetic Routes

| Feature | Route A (Gabriel Synthesis) | Route B (Amine Condensation) |

| Key Reaction | SN2 Alkylation | Nucleophilic Acyl Substitution / Dehydration |

| Advantages | - High yielding and clean reaction.- Avoids over-alkylation.- Well-established and reliable.[9][15][16] | - High atom economy (water is the only byproduct).- Uses inexpensive Phthalic Anhydride. |

| Disadvantages | - May require pre-formation of the potassium salt.- Potassium phthalimide can be more expensive than phthalic anhydride.[17] | - Requires the synthesis of the primary amine precursor, which can add steps.- The amine precursor can be sensitive. |

| Reagent Hazards | - Polar aprotic solvents (e.g., DMF) have associated health risks. | - Hydrazine hydrate, used to make the amine precursor, is toxic and corrosive.[14] |

| Industrial Choice | Often preferred for its robustness and directness in forming the protected amine intermediate. | Viable, but often the amine precursor is made via the Gabriel route and subsequent deprotection, making this route circular in some contexts. |

Conclusion

The synthesis of this compound is a critical step in the production of the cardiovascular drug Carvedilol. The two primary synthetic pathways, the Gabriel synthesis and amine condensation, both rely on a set of core precursors derived from simple, readily available materials like guaiacol and phthalic anhydride. The Gabriel synthesis (Route A) represents a robust and direct method for the N-alkylation of phthalimide and is frequently the method of choice. The amine condensation route (Route B), while efficient in its final step, is dependent on the availability of the 2-(2-methoxyphenoxy)ethanamine precursor, which is itself often prepared using the Gabriel methodology. Understanding the causality behind these experimental choices—from the strategic use of 1-bromo-2-chloroethane to the mild deprotection with hydrazine—allows researchers and process chemists to optimize the synthesis for yield, purity, and cost-effectiveness, ensuring a stable supply of this vital pharmaceutical intermediate.

References

- Exploring 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)

- 2-(2-(2-Methoxyphenoxy)ethyl)-1H-isoindole-1,3(2H)-dione (CAS No: 26646-63-9)

- 2-[2-(2-METHOXY-PHENOXY)-ETHYL]-ISOINDOLE-1,3-DIONE synthesis - chemicalbook. (URL: )

- 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1 3-dione - Komal Industries. (URL: )

- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)

- 2-(2-Methoxy Phenoxy)

- CN113861047B - Synthesis method of 2- (2-methoxyphenoxy)

-

2-[2-(2-Methoxyphenoxy)Ethyl]-1H-Isoindole-1,3(2H)-Dione Powder - Kevy's Labs. (URL: [Link])

-

N-[2-(o-Methoxyphenoxy)ethyl]phthalimide | Pharmaffiliates. (URL: [Link])

-

Gabriel Synthesis: Mechanism & Examples - NROChemistry. (URL: [Link])

-

Gabriel Synthesis | Overview & Research Examples - Perlego. (URL: [Link])

-

Gabriel Synthesis - Chemistry LibreTexts. (URL: [Link])

-

The Gabriel Synthesis - Master Organic Chemistry. (URL: [Link])

-

DMAP-catalyzed phthalylation of cellulose with with phthalic anhydride in [bmim]Cl. (URL: [Link])

-

reaction of phthalic anhydride with 2-aminoethanol hydrochloride - PJSIR. (URL: [Link])

-

Reaction of Phthalic Anhydride and Ethylenediamine - Asian Publication Corporation. (URL: [Link])

Sources

- 1. innospk.com [innospk.com]

- 2. apicule.com [apicule.com]

- 3. 2-[2-(2-METHOXY-PHENOXY)-ETHYL]-ISOINDOLE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1 3-dione at Best Price, 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1 3-dione Manufacturer in Gujarat [komal-industries.com]

- 5. 2-(2-Methoxy Phenoxy) Ethyl Phthalimide | Vihita Drugs & Intermediates [vihitadrugs.com]

- 6. 2-[2-(2-METHOXY-PHENOXY)-ETHYL]-ISOINDOLE-1,3-DIONE | 26646-63-9 [chemicalbook.com]

- 7. clearsynth.com [clearsynth.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. pjsir.org [pjsir.org]

- 13. asianpubs.org [asianpubs.org]

- 14. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 15. Chemicals [chemicals.thermofisher.cn]

- 16. perlego.com [perlego.com]

- 17. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione: Synthesis, Characterization, and Pharmaceutical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-(2-methoxyphenoxy)ethyl)isoindoline-1,3-dione, a key chemical intermediate in the synthesis of Carvedilol. The document delves into its chemical and physical properties, detailed synthetic routes with mechanistic insights, analytical characterization, and its pivotal role in pharmaceutical manufacturing. While primarily recognized as a precursor, this guide also explores the broader context of the biological potential of the isoindoline-1,3-dione scaffold, offering a forward-looking perspective for researchers in drug discovery.

Introduction: A Pivotal Intermediate in Cardiovascular Drug Synthesis

In the landscape of pharmaceutical chemistry, the efficiency and purity of active pharmaceutical ingredient (API) synthesis are paramount. Chemical intermediates are the unsung heroes in this process, and this compound (also known as N-[2-(o-Methoxyphenoxy)ethyl]phthalimide) stands out as a critical building block.[1][2] Its primary and most well-documented application is in the manufacturing of Carvedilol, a nonselective β-adrenergic blocker with α1-blocking activity widely prescribed for the management of hypertension and congestive heart failure.[3][4]

The isoindoline-1,3-dione moiety, also known as the phthalimide group, is a versatile scaffold in medicinal chemistry, appearing in drugs like thalidomide and its analogs, which exhibit a range of biological activities.[5][6] While this compound is not itself a therapeutic agent, its structural features and its role as a precursor warrant a detailed examination for process chemists, medicinal chemists, and quality control scientists. Understanding its synthesis, characterization, and behavior is crucial for optimizing the production of Carvedilol and for the potential development of new chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is fundamental for its handling, process optimization, and quality control.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [7] |

| Synonyms | N-[2-(o-Methoxyphenoxy)ethyl]phthalimide | [2][8] |

| CAS Number | 26646-63-9 | [4][9] |

| Molecular Formula | C17H15NO4 | [4][10] |

| Molecular Weight | 297.31 g/mol | [9][10] |

| Appearance | White to off-white solid powder | [9] |

| Melting Point | 102-108 °C | [4] |

| Boiling Point (Predicted) | 449.5 ± 25.0 °C | [4] |

| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [4] |

| Solubility | Slightly soluble in Chloroform and DMSO | [8] |

Synthesis and Mechanism

The synthesis of this compound is a classic example of the Gabriel synthesis of primary amines, where the phthalimide group is used to protect the amine functionality.[1][3][11] This method is favored for its ability to cleanly produce primary amines by avoiding the over-alkylation that can occur with ammonia.

The overall synthetic strategy involves the reaction of a 2-(2-methoxyphenoxy)ethyl halide with potassium phthalimide. The following sections detail a common synthetic pathway and the underlying chemical principles.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from guaiacol (2-methoxyphenol).

Caption: Synthetic route to the target compound.

Mechanistic Insights: The Gabriel Synthesis

The core of this synthesis is a nucleophilic substitution reaction (SN2).

-

Formation of the Phthalimide Anion: Phthalimide is weakly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the conjugate base through resonance. Treatment with a base like potassium hydroxide deprotonates the imide nitrogen, forming the potassium phthalimide salt. This salt provides a potent nitrogen nucleophile.[3]

-

Nucleophilic Attack: The phthalimide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, 1-(2-chloroethoxy)-2-methoxybenzene).[11] This is a classic SN2 reaction, where the halide acts as the leaving group.[12]

-

Formation of the N-Alkylphthalimide: The product of this reaction is the N-substituted phthalimide, which is our target compound, this compound.

Caption: Mechanism of the Gabriel synthesis.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound.

Materials:

-

Potassium phthalimide

-

1-(2-Chloroethoxy)-2-methoxybenzene

-

Dimethylformamide (DMF)

-

Dichloromethane

-

Ethyl acetate

-

n-Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide and 1,2-dichloroethane.

-

Stir the reaction mixture at room temperature (25-30°C).

-

Heat the reaction mass to 68-72°C.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (6:4).

-

Once the reaction is complete (typically within 3 hours), cool the mixture to ambient temperature.

-

Filter the reaction mass under vacuum.

-

Extract the filtrate with dichloromethane.

-

The resulting crude product can be further purified by recrystallization or column chromatography to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phthalimide and methoxyphenoxy groups, singlet for the methoxy group, and triplets for the ethyl chain protons. |

| ¹³C NMR | Carbonyl carbons of the phthalimide group, aromatic carbons, methoxy carbon, and aliphatic carbons of the ethyl chain. |

| IR Spectroscopy | Characteristic peaks for C=O stretching of the imide, C-O-C stretching of the ether, and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (297.31 g/mol ). |

| Elemental Analysis | Calculated for C17H15NO4: C, 68.68%; H, 5.09%; N, 4.71%. Found: C, 68.69%; H, 5.10%; N, 4.69%.[13] |

Role in Carvedilol Synthesis

The primary significance of this compound lies in its role as a precursor to 2-(2-methoxyphenoxy)ethanamine, a key intermediate in Carvedilol synthesis.

Deprotection to the Primary Amine

The phthalimide group serves as a protecting group for the primary amine. To proceed with the Carvedilol synthesis, this group must be removed. This is typically achieved by hydrazinolysis (the Ing-Manske procedure) or acid/base hydrolysis.[11][12] Hydrazinolysis is often preferred as it proceeds under milder conditions.

Caption: Deprotection of the phthalimide group.

Final Condensation to Form Carvedilol

The liberated 2-(2-methoxyphenoxy)ethanamine is then condensed with 4-(oxiran-2-ylmethoxy)-9H-carbazole to form Carvedilol.[14][15] This reaction involves the nucleophilic attack of the primary amine on the epoxide ring of the carbazole derivative.

Biological Activity Context and Future Perspectives

While this compound is primarily valued as a synthetic intermediate, its core structure, the isoindoline-1,3-dione (phthalimide) scaffold, is a well-established pharmacophore.[5] Derivatives of this scaffold have demonstrated a wide range of biological activities, including:

-

Anti-inflammatory and Analgesic Effects: Certain N-substituted phthalimide derivatives have shown potent anti-inflammatory and analgesic properties.[5][16]

-

Anticancer Activity: The phthalimide structure is central to the immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, used in treating multiple myeloma. Other derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[17]

-

Enzyme Inhibition: N-substituted isoindoline-1,3-diones have been explored as inhibitors for enzymes such as cyclooxygenase (COX).[6]

Given this precedent, it is conceivable that this compound or its analogs could possess unexplored biological activities. Further research, including in silico screening and in vitro assays, could reveal novel therapeutic potential for this and related compounds, extending their relevance beyond their current role as intermediates.

Conclusion

This compound is a compound of significant industrial importance, primarily due to its indispensable role in the synthesis of the cardiovascular drug Carvedilol. Its synthesis via the Gabriel method is a robust and well-understood process. A comprehensive understanding of its synthesis, characterization, and chemical properties is essential for process optimization and quality assurance in pharmaceutical manufacturing. While its current application is well-defined, the rich medicinal chemistry of the isoindoline-1,3-dione scaffold suggests that this and related compounds could be interesting starting points for future drug discovery efforts.

References

-

Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from [Link]

-

BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]

-

NROChemistry. Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

-

apicule. 1H-isoindole-1,3(2H)-dione (CAS No: 26646-63-9) API Intermediate Manufacturers. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Insights into synthesis, reactivity, and biological activity of N-isoindoline-1,3-diones heterocycles: a systematic literature review. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

-

MDPI. (2021, November 15). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Retrieved from [Link]

-

Semantic Scholar. (2014, December 1). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate. Retrieved from [Link]

-

ACS Omega. (2023, March 21). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Retrieved from [Link]

-

Exploring 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Retrieved from [Link]

-

MDPI. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

-

Neliti. (2018, November 30). Synthesis And Biological Evaluation Of Isoindoline-1, 3- Dione Derivatives. Retrieved from [Link]

-

Der Pharma Chemica. (2014). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Retrieved from [Link]

-

Komal Industries. 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1 3-dione. Retrieved from [Link]

-

Kevy's Labs. 2-[2-(2-Methoxyphenoxy)Ethyl]-1H-Isoindole-1,3(2H)-Dione Powder. Retrieved from [Link]

Sources

- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 2. Gabriel Synthesis [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. innospk.com [innospk.com]

- 5. mdpi.com [mdpi.com]

- 6. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apicule.com [apicule.com]

- 8. 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1 3-dione at Best Price, 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1 3-dione Manufacturer in Gujarat [komal-industries.com]

- 9. 2-[2-(2-Methoxyphenoxy)Ethyl]-1H-Isoindole-1 Manufacturers and Suppliers from Guntur [kevyslabs.com]

- 10. 2-[2-(2-METHOXY-PHENOXY)-ETHYL]-ISOINDOLE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]

- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jocpr.com [jocpr.com]

- 14. [PDF] An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate | Semantic Scholar [semanticscholar.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Synthesis And Biological Evaluation Of Isoindoline-1, 3- Dione Derivatives - Neliti [neliti.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione (CAS No: 26646-63-9). As a critical intermediate in the synthesis of Carvedilol, a widely used beta-blocker for the management of hypertension and heart failure, this compound holds significant importance in pharmaceutical development.[1][2] This document delves into its structural characteristics, physicochemical parameters, and safety and handling protocols, offering valuable insights for researchers and professionals in drug discovery and manufacturing.

Introduction: A Pivotal Building Block in Cardiovascular Drug Synthesis

In the landscape of pharmaceutical manufacturing, the efficiency and purity of synthetic intermediates are paramount. This compound, also known by its synonym N-[2-(o-Methoxyphenoxy)ethyl]phthalimide, has emerged as a key building block, primarily recognized for its role as a precursor in the synthesis of Carvedilol.[1][2][3] The unique molecular architecture of this intermediate, featuring a methoxyphenoxy moiety and an isoindole-1,3-dione core, provides a versatile platform for the construction of the final active pharmaceutical ingredient (API).[1] Its application underscores the broader potential of isoindole-1,3-dione derivatives in medicinal chemistry, with research exploring their utility in developing anti-cancer and antimicrobial agents.[3]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthetic workflows.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-(2-methoxyphenoxy)ethyl]isoindole-1,3-dione | [3] |

| Synonyms | N-[2-(o-Methoxyphenoxy)ethyl]phthalimide | [3] |

| CAS Number | 26646-63-9 | [1][4] |

| Molecular Formula | C₁₇H₁₅NO₄ | [1][4] |

| Molecular Weight | 297.31 g/mol | [2] |

| Appearance | White to off-white solid powder | [5] |

Thermal and Solubility Properties

| Property | Value | Source(s) |

| Melting Point | 102-108 °C | [1] |

| Boiling Point (Predicted) | 449.5 ± 25.0 °C | [1] |

| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and DMSO | [6] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical step in the overall manufacturing process of Carvedilol. The primary synthetic route involves the reaction of 1-bromo-2-(2-methoxyphenoxy)ethane with potassium phthalimide.[7] This reaction, a Gabriel synthesis, is a well-established method for the formation of primary amines from alkyl halides.

General Synthetic Pathway

The synthesis can be visualized as a nucleophilic substitution reaction where the phthalimide anion acts as a nucleophile, displacing the bromide from 1-bromo-2-(2-methoxyphenoxy)ethane. The use of a polar aprotic solvent like Dimethylformamide (DMF) is often employed to facilitate this type of reaction.[7]

Subsequent Deprotection to Yield the Amine

The phthalimide group serves as a protecting group for the primary amine. In the subsequent step of Carvedilol synthesis, this group is typically removed by hydrazinolysis (reaction with hydrazine hydrate) to liberate the free 2-(2-methoxyphenoxy)ethylamine.[7] This amine is then reacted with 4-(oxiran-2-ylmethoxy)-9H-carbazole to form Carvedilol.[7][8]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Phthalimide): A multiplet in the range of δ 7.7-7.9 ppm.

-

Aromatic Protons (Phenoxy): A multiplet in the range of δ 6.8-7.2 ppm.

-

-OCH₂- (Ethyl): A triplet around δ 4.2-4.4 ppm.

-

-NCH₂- (Ethyl): A triplet around δ 4.0-4.2 ppm.

-

-OCH₃ (Methoxy): A singlet around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbons (Phthalimide): Peaks around δ 168 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm.

-

-OCH₂- Carbon: A peak around δ 67 ppm.

-

-NCH₂- Carbon: A peak around δ 39 ppm.

-

-OCH₃ Carbon: A peak around δ 56 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretching (Imide): Strong absorptions around 1770 cm⁻¹ and 1710 cm⁻¹.

-

C-O-C Stretching (Ether): Bands in the region of 1250-1000 cm⁻¹.

-

C-N Stretching: Absorption around 1380 cm⁻¹.

-

Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): Expected at m/z = 297.

-

Fragmentation: Common fragmentation patterns would involve cleavage of the ethyl linker and loss of the methoxyphenoxy group.

Safety, Handling, and Disposal

Proper handling and disposal of this compound are essential to ensure laboratory safety and environmental protection.

Hazard Identification

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust or fumes.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed.[4]

-

Store at room temperature.[4]

Disposal

-

Dispose of the compound and any contaminated materials in accordance with federal, state, and local regulations.

-

It is recommended to treat this compound as a hazardous waste.

Future Perspectives

The demand for this compound is intrinsically linked to the market for Carvedilol. As cardiovascular diseases remain a leading cause of mortality worldwide, the need for effective treatments like Carvedilol is expected to persist.[1] Future research may focus on optimizing the synthesis of this intermediate to improve yields, reduce costs, and minimize environmental impact through the adoption of green chemistry principles.[1] Furthermore, the versatile isoindoline-1,3-dione scaffold may inspire the development of novel derivatives with diverse pharmacological activities.

References

- Exploring 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione: A Key Intermediate in Pharmaceutical Synthesis. (URL not available)

-

This compound. Lead Sciences. [Link]

-

2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. MDPI. [Link]

-

Intermediate Mediocon Product List. Scribd. [Link]

-

Api Intermediates. Komal Industries. [Link]

-

Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. JOCPR. [Link]

-

N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide. PubChem. [Link]

-

1H-isoindole-1,3(2H)-dione (CAS No: 26646-63-9) API Intermediate Manufacturers. apicule. [Link]

-

2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione. PMC - NIH. [Link]

- Intermediate for the preparation of carvedilol.

-

Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. PMC - NIH. [Link]

-

2-[2-(2-Methoxyphenoxy)Ethyl]-1H-Isoindole-1,3(2H)-Dione Powder. Kevy's Labs. [Link]

- Process for preparation of carvedilol.

- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

Sources

- 1. innospk.com [innospk.com]

- 2. 2-[2-(2-METHOXY-PHENOXY)-ETHYL]-ISOINDOLE-1,3-DIONE | 26646-63-9 [chemicalbook.com]

- 3. apicule.com [apicule.com]

- 4. lead-sciences.com [lead-sciences.com]

- 5. 2-[2-(2-Methoxyphenoxy)Ethyl]-1H-Isoindole-1 Manufacturers and Suppliers from Guntur [kevyslabs.com]

- 6. Api Intermediates at Best Price, Api Intermediates Manufacturer in Gujarat [komal-industries.com]

- 7. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 8. WO2004041783A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1,3-dione, a pivotal intermediate in contemporary pharmaceutical synthesis. The document elucidates its chemical identity, including its IUPAC name and relevant synonyms, and details its physicochemical properties. A significant focus is placed on its primary application as a precursor in the manufacturing of Carvedilol, a widely used antihypertensive agent. The guide further explores the broader pharmacological potential inherent to the isoindoline-1,3-dione scaffold, supported by current research. Detailed synthetic principles, safety protocols, and considerations for its application in drug development are also presented. This document is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is 2-[2-(2-methoxyphenoxy)ethyl]isoindole-1,3-dione [1]. In scientific literature and commercial contexts, it is frequently referred to by several synonyms, the most common being N-[2-(o-Methoxyphenoxy)ethyl]phthalimide [1][2]. Other identifiers include:

The Chemical Abstracts Service (CAS) Registry Number for this compound is 26646-63-9 [2][3][4].

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for its handling, storage, and application in synthetic processes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₅NO₄ | [3][4][5] |

| Molecular Weight | 297.31 g/mol | [5] |

| Appearance | White to off-white solid powder | |

| Melting Point | 102-108 °C | [3] |

| Boiling Point (Predicted) | 449.5 ± 25.0 °C | [3] |

| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform and DMSO | [2] |

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a nucleophilic substitution reaction, a classic example of the Gabriel Synthesis . This well-established method is renowned for its efficiency in forming primary amines from alkyl halides, and in this context, it is adapted to synthesize the N-substituted phthalimide.

Underlying Principle: The Gabriel Synthesis

The Gabriel synthesis leverages the acidic nature of the N-H proton of phthalimide. Deprotonation with a suitable base generates the phthalimide anion, a potent nucleophile. This anion then displaces a halide from an alkyl halide in an SN2 reaction, forming an N-alkylphthalimide. The phthalimide group acts as a protecting group for the amine functionality, preventing the over-alkylation that is often problematic when using ammonia or primary amines directly.

Experimental Protocol: A Generalized Approach

While specific industrial protocols may vary, the synthesis of this compound generally adheres to the following steps:

Step 1: Formation of the Phthalimide Nucleophile

-

Reactants: Phthalimide and a suitable base (e.g., potassium hydroxide, potassium carbonate).

-

Procedure: Phthalimide is treated with a base to abstract the acidic imide proton, forming the potassium phthalimide salt. This salt is a stable, solid nucleophile that is readily handled.

Step 2: Nucleophilic Substitution

-

Reactants: Potassium phthalimide and 2-(2-methoxyphenoxy)ethyl halide (e.g., chloride or bromide).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is typically employed to facilitate the SN2 reaction.

-

Procedure: The 2-(2-methoxyphenoxy)ethyl halide is added to a solution or suspension of potassium phthalimide in the chosen solvent. The reaction mixture is then heated to drive the substitution reaction to completion.

-

Causality: The use of a polar aprotic solvent is crucial as it solvates the cation (K⁺) while leaving the phthalimide anion relatively free to act as a nucleophile, thereby accelerating the rate of the SN2 reaction.

Step 3: Isolation and Purification

-

Procedure: Upon completion of the reaction, the product is typically isolated by precipitation upon addition of a non-solvent (e.g., water) or by extraction. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the final product as a white to off-white solid.

-

Self-Validation: The purity of the synthesized compound is confirmed through standard analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (NMR, IR, MS). The sharp melting point range of 102-108 °C is a key indicator of high purity[3].

Caption: Role as an intermediate in the synthesis of Carvedilol.

Broader Pharmacological Potential of the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione (phthalimide) moiety is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. While the title compound's primary role is as a synthetic intermediate, its core structure is associated with a wide range of pharmacological activities, including:

-

Anti-inflammatory and Analgesic Effects: Certain N-substituted phthalimide derivatives have demonstrated significant anti-inflammatory and analgesic properties.

-

Anticonvulsant Activity: The isoindoline-1,3-dione framework has been explored for the development of novel anticonvulsant drugs.

-

Acetylcholinesterase (AChE) Inhibition: Derivatives of isoindoline-1,3-dione have been investigated as potential inhibitors of AChE, an enzyme implicated in Alzheimer's disease.

-

Anticancer Properties: The phthalimide scaffold is present in several anticancer agents, and ongoing research is exploring new derivatives with cytotoxic effects against various cancer cell lines.

It is important to note that these activities are characteristic of the broader class of isoindoline-1,3-dione derivatives and have not been specifically reported for this compound itself. However, this highlights the potential for this compound to serve as a starting point for the development of new therapeutic agents.

Safety and Handling

Based on available safety data sheets, this compound is classified as follows:

-

Acute toxicity, oral (Category 4): Harmful if swallowed.

-

Skin corrosion/irritation (Category 2): Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.

-

Specific target organ toxicity, single exposure (Respiratory tract irritation, Category 3): May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

-

Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a non-negotiable building block in the synthesis of the cardiovascular drug Carvedilol. Its synthesis, rooted in the reliable Gabriel reaction, is a testament to classic organic chemistry principles applied to modern pharmaceutical manufacturing. While its direct therapeutic applications are not documented, the inherent biological potential of the isoindoline-1,3-dione core suggests that it could be a valuable scaffold for future drug discovery efforts. A thorough understanding of its chemical properties, synthesis, and handling is essential for any researcher or drug development professional working in related fields.

References

- Exploring 2-[2-(2-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione: A Key Intermediate in Pharmaceutical Synthesis. (URL: Not available)

-

This compound - Komal Industries. (URL: [Link])

-

This compound - Lead Sciences. (URL: [Link])

-

1H-isoindole-1,3(2H)-dione (CAS No: 26646-63-9) API Intermediate Manufacturers - apicule. (URL: [Link])

-

2-(2-(2-Methoxyphenoxy)ethyl)-1H-isoindole-1,3(2H)-dione | C17H15NO4 | CID 5063658 - PubChem. (URL: [Link])

- Safety Data Sheet - Angene Chemical. (URL: Not available)

Sources

- 1. apicule.com [apicule.com]

- 2. 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1 3-dione at Best Price, 2-(2-(2-Methoxyphenoxy)ethyl)isoindoline-1 3-dione Manufacturer in Gujarat [komal-industries.com]

- 3. innospk.com [innospk.com]

- 4. lead-sciences.com [lead-sciences.com]

- 5. 2-[2-(2-METHOXY-PHENOXY)-ETHYL]-ISOINDOLE-1,3-DIONE | 26646-63-9 [chemicalbook.com]

The Isoindoline-1,3-dione Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The isoindoline-1,3-dione core, a deceptively simple bicyclic aromatic imide, represents a cornerstone in contemporary medicinal chemistry. From the tragic legacy of thalidomide to the development of potent and selective anticancer and anti-inflammatory agents, this scaffold has demonstrated remarkable versatility, yielding compounds with a broad spectrum of biological activities. This guide provides a comprehensive exploration of the biological landscape of isoindoline-1,3-dione derivatives. We will delve into the key therapeutic areas where these compounds have made a significant impact, elucidate their underlying mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this privileged chemical framework.

Introduction: The Enduring Legacy of a Versatile Scaffold

The isoindoline-1,3-dione, also known as the phthalimide group, has a rich and complex history in drug discovery. Initially introduced as a sedative, its infamous teratogenic effects led to a paradigm shift in drug safety regulations. However, subsequent research unveiled its potent immunomodulatory and anti-angiogenic properties, sparking a renaissance in the exploration of its derivatives.[1] Today, isoindoline-1,3-dione-based drugs, such as lenalidomide and pomalidomide, are indispensable tools in the treatment of various cancers and inflammatory diseases.[1][2] The enduring appeal of this scaffold lies in its synthetic tractability and its ability to interact with a diverse range of biological targets. The imide nitrogen provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of physicochemical properties and biological activity.[3]

A Spectrum of Biological Activities: Beyond Immunomodulation

While the immunomodulatory effects of thalidomide and its analogs are well-documented, the biological activities of isoindoline-1,3-dione derivatives extend far beyond this initial discovery. Researchers have successfully synthesized and characterized derivatives with a wide array of pharmacological properties, including: